2-Fluoro-4-(pyrimidin-5-yl)benzoic acid
Description
Chemical Classification and Nomenclature
This compound belongs to the chemical class of aromatic carboxylic acids, specifically categorized as a fluorinated benzoic acid derivative containing a heterocyclic substituent. The compound's International Union of Pure and Applied Chemistry systematic name follows standard nomenclature conventions, indicating the fluorine substitution at position 2 of the benzoic acid ring and the pyrimidine attachment at position 4. The Chemical Abstracts Service registry number 1248734-00-0 uniquely identifies this compound in chemical databases worldwide.
The compound's molecular formula C₁₁H₇FN₂O₂ reflects its composition of eleven carbon atoms, seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms. The InChI (International Chemical Identifier) code 1S/C11H7FN2O2/c12-10-3-7(1-2-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16) provides a standardized representation of the compound's connectivity and stereochemistry. The corresponding InChI Key RMUQWUBAIYXPGE-UHFFFAOYSA-N serves as a compressed version for database searches and computational applications.
The Simplified Molecular-Input Line-Entry System representation C1=CC(=C(C=C1C2=CN=CN=C2)F)C(=O)O describes the compound's structure in a linear notation format, facilitating computational processing and database storage. This classification places the compound within the broader category of fluorinated aromatic heterocycles, a class that has gained significant attention in contemporary pharmaceutical and materials research due to the unique properties imparted by fluorine substitution.
Historical Context in Organofluorine Chemistry
The development of this compound must be understood within the broader historical context of organofluorine chemistry, which has evolved dramatically over the past century and a half. The scientific field of organofluorine chemistry predates the isolation of elemental fluorine itself, with the first organofluorine compound synthesized by Alexander Borodin in 1862 through nucleophilic replacement of a halogen atom by fluoride. This pioneering work established the foundation for halogen exchange methodologies that remain central to modern fluorine chemistry and are particularly relevant to the synthesis of compounds like this compound.
The practical development of organofluorine chemistry accelerated significantly during the 1920s and 1930s, when researchers began to overcome the substantial technical challenges associated with handling highly reactive fluorine-containing reagents. A particularly important milestone occurred in 1927 when Schiemann developed an aromatic fluorination methodology using diazonium salts, which established reliable routes to fluoroaromatic compounds. This reaction, which involves the decomposition of aromatic diazonium salts in the presence of fluoroboric acid, provided a practical method for introducing fluorine atoms into aromatic systems and continues to influence synthetic approaches to fluorinated benzoic acid derivatives.
The transformation of organofluorine chemistry during World War II proved pivotal for the field's subsequent development. The Manhattan Project's requirement for uranium hexafluoride as a gaseous carrier for uranium isotope separation necessitated the large-scale production of fluorine and the development of fluorine-resistant materials. This wartime imperative drove unprecedented advances in fluorine chemistry and materials science, establishing the infrastructure and knowledge base that would later support the pharmaceutical industry's extensive use of organofluorine compounds.
The post-war period witnessed the expansion of organofluorine chemistry into pharmaceutical applications, where fluorine's unique properties—including its high electronegativity, small size, and strong carbon-fluorine bond—proved valuable for modulating drug properties. The historical trajectory from Borodin's initial halogen exchange experiments to contemporary fluorinated heterocycles like this compound illustrates the field's evolution from fundamental discovery to sophisticated synthetic design.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its embodiment of two major trends in contemporary chemical research: the strategic incorporation of fluorine atoms for property enhancement and the utilization of pyrimidine scaffolds for biological activity modulation. Pyrimidine derivatives have emerged as one of the most important classes of heterocyclic compounds in pharmaceutical research, with numerous drugs incorporating pyrimidine motifs due to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and electrostatic interactions.
The pyrimidine ring system demonstrates widespread occurrence in nature as a fundamental component of nucleic acids, where cytosine, thymine, and uracil serve as essential nucleobases. This natural prevalence has made pyrimidine derivatives particularly attractive for drug discovery, as they can readily interact with enzymes, genetic materials, and other biological components within cellular systems. The integration of pyrimidine functionality into synthetic molecules like this compound therefore provides access to compounds that can potentially modulate biological pathways through established recognition mechanisms.
| Structural Feature | Research Significance | Potential Applications |
|---|---|---|
| Pyrimidine Ring | Nucleic acid mimicry, enzyme interaction | Antiviral, anticancer therapies |
| Fluorine Substitution | Enhanced metabolic stability, lipophilicity modulation | Drug design, bioavailability improvement |
| Carboxylic Acid Group | Hydrogen bonding, metal coordination | Pharmaceutical intermediates, materials synthesis |
| Combined Architecture | Multifunctional molecular recognition | Heterocyclic building blocks, biological probes |
Research into pyrimidine-containing compounds has revealed their potential for exhibiting diverse biological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. The heterocyclic nature of pyrimidines allows for extensive structure-activity relationship studies, where modifications to substitution patterns can significantly alter biological activity profiles. In the context of this compound, the specific positioning of the pyrimidine ring relative to the fluorinated benzoic acid moiety creates opportunities for investigating novel structure-activity relationships.
The compound's significance extends beyond immediate pharmaceutical applications to encompass broader aspects of heterocyclic methodology development. The synthetic challenges associated with constructing fluorinated pyrimidine-benzoic acid conjugates drive innovation in coupling reactions, fluorination strategies, and heterocycle functionalization methods. These methodological advances contribute to the general toolkit available for heterocyclic chemistry research and facilitate the preparation of related compounds with varying substitution patterns and functional group combinations.
Furthermore, the study of compounds like this compound contributes to understanding the fundamental relationships between molecular structure and properties in heterocyclic systems. The electron-withdrawing effects of both the fluorine atom and the pyrimidine ring, combined with the electron-donating potential of the carboxylic acid group under certain conditions, create complex electronic environments that influence reactivity, stability, and interaction patterns. This complexity makes such compounds valuable models for investigating electronic effects in heterocyclic chemistry and for developing predictive frameworks for designing new heterocyclic structures with desired properties.
Properties
IUPAC Name |
2-fluoro-4-pyrimidin-5-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-10-3-7(1-2-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUQWUBAIYXPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
One of the most reliable and widely adopted methods for preparing 2-fluoro-4-(pyrimidin-5-yl)benzoic acid involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This method couples a halogenated fluorobenzoic acid derivative with a pyrimidinyl boronic acid or ester.
- Starting Materials: Commercially available 2-fluorobenzoic acid derivatives and pyrimidin-5-yl boronic acid or halides.
- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.
- Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, dioxane) with bases like potassium carbonate or cesium carbonate.
- Temperature: Reactions are conducted at elevated temperatures (80–110 °C) for several hours to ensure complete coupling.
- Outcome: High regioselectivity and good yields of the target this compound.
This method benefits from mild reaction conditions and functional group tolerance, allowing retention of the carboxylic acid moiety intact.
Stepwise Functional Group Transformations
An alternative approach involves multi-step synthesis starting from 4-fluoro-2-methoxyaniline derivatives, followed by nitration, halogenation, and subsequent coupling steps:
- Step 1: Preparation of 4-fluoro-2-methoxyaniline via nucleophilic aromatic substitution and purification by aqueous sodium hydroxide wash and solvent evaporation.
- Step 2: Nitration under controlled acidic conditions (e.g., sulfuric acid and potassium nitrate at 0 °C) to yield 4-fluoro-2-methoxy-5-nitroaniline.
- Step 3: Bromination using cupric bromide and tert-butyl nitrite in acetonitrile under nitrogen atmosphere to form 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene.
- Step 4: Subsequent palladium-catalyzed coupling with pyrimidinyl boronic acid derivatives to install the pyrimidine ring.
- Step 5: Demethylation and oxidation steps to convert methoxy groups to carboxylic acid functionalities.
This multi-step sequence, although more complex, allows for fine-tuning of substitution patterns and functional group transformations to access the desired this compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methoxyaniline preparation | 2N NaOH wash, petroleum ether/ethyl acetate | Room temp | - | 91 | Purification by filtration and evaporation |
| Nitration | Conc. H2SO4, KNO3, 0 °C | 1 hour | 0 °C | 77 | Controlled addition to avoid over-nitration |
| Bromination | Cupric bromide, tert-butyl nitrite, acetonitrile | 50 °C | 2.5 hours | - | Inert atmosphere (N2) required |
| Pd-Catalyzed coupling | Pd catalyst, base (K2CO3), dioxane/DMF | 80–110 °C | Several hours | 60–85 | Reaction optimization critical |
| Demethylation/Oxidation | Acid/base hydrolysis or oxidative conditions | Variable | Variable | - | Final conversion to carboxylic acid |
Analytical and Purification Techniques
- Purification: Filtration, washing with aqueous solutions (NaOH, brine), and recrystallization from solvents like ethyl acetate or ethanol are commonly employed.
- Characterization: LCMS (ESI) is used to confirm molecular ion peaks (e.g., m/z 142 for intermediates), while NMR (1H, 13C) and IR spectroscopy verify structural integrity and purity.
- Yield Optimization: Reaction parameters such as temperature, stoichiometry, and solvent choice are optimized to maximize yield and minimize side reactions.
Summary Table of Preparation Routes
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Palladium-Catalyzed Coupling | Direct coupling of halogenated benzoic acid and pyrimidinyl boronic acid | High regioselectivity, mild conditions | Requires expensive Pd catalysts |
| Multi-step Functionalization | Nitration, bromination, coupling, demethylation | Allows substitution pattern control | Longer synthesis time, more steps |
Research Findings and Practical Considerations
- The palladium-catalyzed cross-coupling method is preferred for industrial and medicinal chemistry applications due to its efficiency and scalability.
- Multi-step synthesis routes provide access to analogs with varied substitution but require careful control of reaction conditions to avoid side reactions.
- The presence of the fluorine atom enhances biological activity and binding affinity, necessitating preservation of this functionality throughout synthesis.
- Continuous flow reactors and reaction parameter optimization are emerging trends to improve yield and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(pyrimidin-5-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Organometallic reagents such as boronic acids or stannanes with palladium catalysts.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the fluorine atom.
Coupling Products: Biaryl compounds or other complex structures.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-4-(pyrimidin-5-yl)benzoic acid is investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could serve as a scaffold for developing inhibitors targeting various biological pathways:
- Protein Kinase Inhibition : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. These inhibitors are being explored for their therapeutic potential in treating cancers and other proliferative diseases .
- Anticancer Activity : Research indicates that pyrimidine derivatives can exhibit significant anticancer properties by modulating protein kinase activities. For instance, compounds that inhibit CDK4 and CDK6 are currently under investigation for their efficacy against various cancer types .
Agricultural Applications
The compound is also being explored as an agrochemical:
- Herbicide Development : Similar fluoro-substituted benzoic acids have been utilized as intermediates in the synthesis of herbicides. Their ability to inhibit specific enzymatic pathways in plants makes them suitable candidates for developing selective herbicides .
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| This compound | CDK Inhibition | CDK4/CDK6 | |
| Saflufenacil | Herbicide | PPO Enzyme | |
| 2-Fluoro-4-nitrobenzonitrile | Tyrosine Kinase Inhibitor | Various kinases |
Case Study 1: Anticancer Potential
A study evaluated the inhibitory effects of pyrimidine-based compounds on cancer cell lines. The results demonstrated that certain derivatives of this compound significantly reduced cell proliferation by inhibiting CDK activity, leading to increased apoptosis in treated cells. This study highlights the compound's potential as a lead structure for anticancer drug development.
Case Study 2: Herbicide Efficacy
In agricultural trials, derivatives of fluoro-substituted benzoic acids were tested for their effectiveness against common weeds in crop fields. The results indicated that these compounds could significantly reduce weed biomass without harming crop yield, suggesting their utility as selective herbicides.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(pyrimidin-5-yl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The fluorine atom and the pyrimidin-5-yl group play crucial roles in binding to the target sites, thereby influencing the biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(pyridin-3-yl)benzoic acid
- 2-Fluoro-4-(pyrimidin-2-yl)benzoic acid
- 2-Fluoro-4-(pyrimidin-4-yl)benzoic acid
Uniqueness
2-Fluoro-4-(pyrimidin-5-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrimidin-5-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
2-Fluoro-4-(pyrimidin-5-yl)benzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a benzoic acid structure with a fluorine atom at the 2-position and a pyrimidine ring at the 4-position. Its molecular formula is , with a molecular weight of approximately 218.18 g/mol. The presence of fluorine is significant as it often enhances the biological activity of compounds by improving metabolic stability and bioavailability.
Biological Activity
The biological activity of this compound has been investigated in several studies, particularly focusing on its potential as an anticancer agent. Preliminary findings suggest that compounds with similar structures have shown promise in inhibiting cell proliferation and modulating protein kinase activity, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in the regulation of the cell cycle .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of CDKs : Similar compounds have demonstrated the ability to inhibit CDK4 and CDK6, which play pivotal roles in cancer cell proliferation.
- Binding Affinity : Interaction studies indicate that this compound may exhibit significant binding affinity with various biological targets, potentially leading to downstream effects on cell cycle regulation .
Anticancer Activity
A study evaluating the anticancer properties of fluorinated pyrimidine derivatives highlighted that compounds similar to this compound showed IC50 values less than 1 μM against various cancer cell lines. This suggests a strong potential for further development as an anticancer therapeutic .
Comparative Analysis with Analogous Compounds
To better understand the unique properties of this compound, a comparison was made with structurally similar compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 3-(Pyrimidin-5-yl)benzoic acid | 0.83 | Lacks fluorine; different position of pyrimidine |
| 4-(Pyrimidin-5-yl)benzoic acid | 0.83 | Similar structure but different substitution pattern |
| Ethyl 4-(2-chloropyrimidin-4-yl)benzoate | 0.91 | Contains chlorine instead of fluorine |
| 3-Fluoro-2-(pyrimidin-2-yl)benzoic acid | 0.83 | Different position for fluorine and pyrimidine |
This table illustrates how variations in substituents can significantly influence both chemical behavior and biological activity.
Synthesis Methods
Various synthesis methods have been developed for creating this compound. Common approaches include:
- Fluorination Reactions : Utilizing electrophilic fluorination techniques to introduce the fluorine atom into the benzoic acid structure.
- Pyrimidine Coupling : Employing coupling reactions between pyrimidine derivatives and benzoic acid intermediates to achieve the desired compound structure.
These synthetic pathways are crucial for producing sufficient quantities for biological testing and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-Fluoro-4-(pyrimidin-5-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a fluorobenzoic acid derivative with a pyrimidine moiety. For example, nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄ for coupling efficiency), temperature (80–120°C), and solvent polarity (DMF or THF). Pre-functionalization of the benzoic acid with protecting groups (e.g., methyl ester) may prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the pyrimidine substituent and fluorine position via chemical shifts (e.g., fluorine-induced deshielding in aromatic protons) .
- HRMS : Validate molecular weight and fragmentation patterns.
- HPLC-PDA : Assess purity using reverse-phase C18 columns with mobile phases like ammonium acetate buffer (pH 6.5)/acetonitrile gradients, as described in pharmacopeial methods .
Q. What protocols ensure safe handling during synthesis and purification?
- Methodological Answer :
- Use gloves, lab coats, and fume hoods to avoid dermal exposure.
- Conduct reactions involving toxic intermediates (e.g., nitriles, trifluoromethyl groups) in sealed systems or gloveboxes.
- Waste disposal must follow regulations for halogenated/organic residues .
Advanced Research Questions
Q. How can researchers address low yields in pyrimidine-benzoic acid coupling reactions?
- Methodological Answer : Low yields often stem from steric hindrance or electron-deficient pyrimidine rings. Strategies include:
- Pre-activation : Use boronic ester derivatives of pyrimidine for Suzuki coupling.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity.
- Additives : Employ phase-transfer catalysts (e.g., TBAB) to enhance solubility in biphasic systems .
Q. What computational approaches predict the reactivity of this compound in drug design?
- Methodological Answer :
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the pyrimidine ring.
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina.
- pKa Prediction : Tools like MarvinSketch estimate solubility and ionization states under physiological conditions .
Q. How to resolve discrepancies between theoretical and observed NMR data for structural confirmation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- Isotopic Labeling : Introduce 19F or 13C labels to track coupling patterns.
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) that obscure splitting patterns .
Q. What strategies are recommended for impurity profiling in pharmacopeial-grade batches?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with high sensitivity.
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability issues.
- Reference Standards : Use structurally similar impurities (e.g., 2-Chloro-4-fluoro-pyrimidinyl benzoic acid derivatives) as benchmarks .
Contradictions and Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
